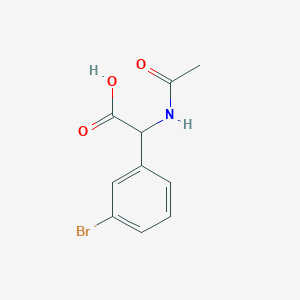

2-(3-Bromophenyl)-2-acetamidoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-2-(3-bromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPQKEJLIYOJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266732-06-2 | |

| Record name | 2-(3-bromophenyl)-2-acetamidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Bromophenyl 2 Acetamidoacetic Acid

Enantioselective Synthesis Strategies for α-Substituted Arylglycine Derivatives

Achieving high enantiopurity at the α-carbon is paramount for the biological activity of α-substituted arylglycine derivatives. Several sophisticated methodologies have been developed to this end, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and chemoenzymatic routes.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis offers an efficient route to chiral α-arylglycines by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key approaches include the asymmetric hydrogenation of prochiral precursors and catalytic multicomponent reactions.

Asymmetric Hydrogenation: This is a powerful method for synthesizing chiral α-amino acids. semanticscholar.org Prochiral enamides or α-imino esters are hydrogenated using transition metal complexes with chiral ligands. For instance, iridium or nickel-based catalysts featuring chiral phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric hydrogenation of N-aryl imino esters, yielding chiral α-aryl glycines with excellent enantioselectivities (up to 98% ee). rsc.org The choice of metal, ligand, and reaction conditions is crucial for achieving high stereocontrol.

Palladium-Catalyzed Three-Component Reactions: A notable development is the palladium-catalyzed asymmetric three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides, and arylboronic acids. nih.govresearchgate.netbeilstein-journals.org This method provides direct access to the α-arylglycine scaffold in good yields and with significant enantioselectivity. nih.govresearchgate.netbeilstein-journals.org The use of a tailored chiral palladium catalyst system is essential to favor the enantioselective pathway over a competing fast racemic background reaction. nih.gov

Organocatalysis: Metal-free catalytic systems have also been successfully employed. Cinchona alkaloid-based catalysts, for example, can facilitate a one-pot sequence involving Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification to produce a variety of (R)- and (S)-α-arylglycine esters in high yields and enantioselectivity. researchgate.net

| Method | Catalyst Type | Typical Precursors | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ni or Ir complexes | N-Aryl Imino Esters | Up to 98% | rsc.org |

| Three-Component Reaction | Chiral Pd complexes | Glyoxylic acid, sulfonamides, arylboronic acids | Up to 90:10 er | nih.gov |

| Organocatalysis | Cinchona alkaloid derivatives | Aldehydes, phenylsulfonyl acetonitrile, anilines | Good to high | researchgate.net |

Chiral Auxiliary-Mediated Stereocontrol in Synthesis

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Strecker Synthesis: The asymmetric Strecker reaction is a classic and practical method for preparing α-amino acids. acs.org A three-component reaction between an aldehyde (e.g., 3-bromobenzaldehyde), a cyanide source (like sodium cyanide), and a chiral amine auxiliary, such as (S)-1-(4-methoxyphenyl)ethylamine, can produce diastereomerically pure α-aminonitriles. These intermediates can then be hydrolyzed to yield the enantiopure (S)-α-arylglycine. acs.org

Sulfinimines: Chiral N-sulfinyl imines, derived from glyoxylate, serve as effective radical acceptors. nih.gov The direct coupling of carboxylic acids with these chiral sulfinimines provides access to a wide range of enantiomerically pure α-amino acids with excellent diastereoselectivity (>95:5 dr). semanticscholar.orgnih.gov The N-sulfinyl auxiliary can be easily removed under mild acidic conditions. nih.gov

Oxazolidinones and Pseudoephedrine: Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries. mdpi.com They can be acylated to form amides, and subsequent enolate alkylation proceeds with high diastereoselectivity, controlled by the steric influence of the auxiliary. This approach is highly reliable for setting stereocenters. mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the efficiency of chemical synthesis with the unparalleled selectivity of biological catalysts (enzymes). These routes are particularly valuable for producing optically pure amino acids through kinetic resolution of racemic mixtures.

Dynamic Kinetic Resolution (DKR): This powerful technique overcomes the 50% theoretical yield limit of traditional kinetic resolution. In DKR, a racemic starting material is subjected to two simultaneous processes: the stereoselective enzymatic transformation of one enantiomer and the continuous racemization of the remaining, unreacted enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.

Enzymes in DKR: Several classes of enzymes are employed for the synthesis of chiral amino acids.

Lipases: These enzymes, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the resolution of racemic amino acid esters through enantioselective hydrolysis or acylation. researchgate.netresearchgate.net

Acylases: Acylase I is effective in the enantioselective hydrolysis of N-acyl amino acids, a process that has been successfully applied to a wide range of unnatural amino acids. acs.orgacs.org

Amidases and Racemases: A combination of a stereoselective amino acid amidase (e.g., from Ochrobactrum anthropi) and an α-amino-ε-caprolactam racemase can be used for the DKR of amino acid amides, yielding optically pure D- or L-amino acids. nih.govresearchgate.net

Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid. By using a stereoselective TA, a prochiral α-keto acid can be converted into a chiral α-amino acid with high enantiomeric excess. nih.govmdpi.com Biocatalytic transamination has been successfully applied to prepare a broad range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity. nih.gov

| Enzyme Class | Typical Substrate | Transformation Type | Key Advantage | Reference |

|---|---|---|---|---|

| Lipases | Racemic amino acid esters | Enantioselective hydrolysis/acylation | High stability, commercial availability | researchgate.net |

| Acylases | Racemic N-acyl amino acids | Enantioselective hydrolysis | Broad substrate scope | acs.org |

| Transaminases | α-Keto acids | Asymmetric reductive amination | Direct conversion to amino acid | nih.govmdpi.com |

| Amidases | Racemic amino acid amides | Enantioselective hydrolysis (in DKR) | High yields in DKR with racemase | nih.gov |

Regioselective Functionalization Techniques for the Bromophenyl Moiety

The bromine atom on the phenyl ring of 2-(3-bromophenyl)-2-acetamidoacetic acid serves as a versatile synthetic handle for introducing a wide array of functional groups. This allows for the creation of compound libraries for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling and directed ortho-metalation are two primary strategies for this purpose.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.gov It is widely used to synthesize biaryl compounds and is known for its mild reaction conditions and tolerance of various functional groups.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene, providing a method for synthesizing substituted styrenes or other vinylated aromatic compounds. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. It is a crucial method for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C-C bond, yielding aryl alkynes.

These reactions allow the bromine atom to be replaced by aryl, vinyl, amino, or alkynyl groups, respectively, providing extensive possibilities for molecular diversification.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a regioselective method for functionalizing the position ortho to a directing metalation group (DMG) on an aromatic ring. beilstein-journals.orgresearchgate.net The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (e.g., n-butyllithium), directing deprotonation at the adjacent ortho position. beilstein-journals.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

While the acetamidoacetic acid side chain is complex, other groups on the ring or the bromine atom itself can influence lithiation. Studies have shown that bromine can act as an ortho-directing group, although its directing ability is influenced by other substituents on the ring. beilstein-journals.org For a meta-substituted compound like this compound, deprotonation could potentially be directed to the C2 or C4 position. The choice of base, solvent, and temperature is critical for controlling the regioselectivity of the metalation. researchgate.net This strategy offers a complementary approach to cross-coupling, enabling functionalization at positions that might be otherwise difficult to access.

Innovative Reaction Pathways for Carbon-Nitrogen and Carbon-Carbon Bond Formation

The construction of the core α-amino acid skeleton of this compound involves the strategic formation of key carbon-carbon and carbon-nitrogen bonds. Research in organic synthesis has produced several innovative pathways that offer advantages in terms of efficiency, safety, and stereocontrol.

Erlenmeyer-Plöchl Azlactone Synthesis: This classical yet powerful method directly constructs the N-acetylated α-aryl amino acid framework. wikipedia.orgdrugfuture.com The pathway involves the condensation of an N-acylglycine, such as N-acetylglycine, with an aromatic aldehyde—in this case, 3-bromobenzaldehyde (B42254). The reaction is typically mediated by acetic anhydride (B1165640) and a weak base like sodium acetate. chemeurope.com

The key steps are:

Cyclization of N-acetylglycine in acetic anhydride to form an oxazolone (B7731731) (azlactone) intermediate.

Condensation of the azlactone enolate with 3-bromobenzaldehyde to yield an unsaturated azlactone.

Hydrolysis and reduction of the unsaturated azlactone. A common method involves ring-opening with a weak base followed by reduction of the resulting α,β-dehydroamino acid derivative, often via catalytic hydrogenation. This reduction step can be controlled to produce the final racemic or, with chiral catalysts, enantiomerically enriched product. wikipedia.org

This pathway is highly convergent, as it forms the C-C bond between the phenyl ring and the α-carbon while carrying the required C-N acetamido bond through the entire sequence.

Modified Strecker Synthesis: The Strecker synthesis is a fundamental three-component reaction between an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid. tandfonline.comnih.gov Modern modifications have been developed to improve safety (avoiding HCN gas) and yields. tandfonline.com

A plausible sequence for the target molecule would be:

Reaction of 3-bromobenzaldehyde with sodium cyanide and an ammonia source (e.g., ammonium (B1175870) chloride or a protected amine like benzylamine) to form the α-aminonitrile. Using a chiral amine as an auxiliary can induce diastereoselectivity, leading to an asymmetric synthesis. acs.orgacs.org

Hydrolysis of the nitrile group to a carboxylic acid under strong acidic or basic conditions.

N-acetylation of the resulting 2-amino-2-(3-bromophenyl)acetic acid using acetic anhydride to yield the final product.

The Strecker approach is highly versatile and can be adapted for large-scale production. Asymmetric variants using chiral auxiliaries or catalysts are at the forefront of innovative research in this area. acs.orgfrontiersin.org

Catalytic Asymmetric Synthesis: Cutting-edge methodologies focus on the catalytic asymmetric synthesis of α-amino acids, which can provide high enantiomeric excess with minimal waste. researchgate.netfrontiersin.org One innovative pathway involves the nickel-catalyzed enantioconvergent cross-coupling of a racemic α-bromo N-acetylglycine ester with an organozinc reagent derived from 3-bromobenzene. nih.gov While technically challenging, such methods represent the state-of-the-art in creating chiral centers and are a subject of intensive academic research.

Comparative Analysis of Synthetic Route Efficiency and Atom Economy in Academic Research

Below is a comparative analysis of two plausible synthetic routes to this compound: the Erlenmeyer-Plöchl Synthesis and a modified Strecker Synthesis.

Route 1: Erlenmeyer-Plöchl Synthesis

Reactants: N-acetylglycine + 3-Bromobenzaldehyde + Acetic Anhydride (reagent/solvent) + H₂ (for reduction)

Byproducts: Water, Acetic Acid

Route 2: Modified Strecker Synthesis

Step 1 (Aminonitrile formation): 3-Bromobenzaldehyde + NaCN + NH₄Cl

Step 2 (Hydrolysis): H₂O, HCl

Step 3 (Acetylation): Acetic Anhydride

Byproducts: NaCl, NH₄Cl (from excess), Acetic Acid

Theoretical Atom Economy Calculation: The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

For this analysis, we consider the core reactants that are incorporated into the product backbone.

Product: this compound (C₁₀H₁₀BrNO₃, MW ≈ 272.1 g/mol )

Route 1 (Erlenmeyer-Plöchl): Reactants are N-acetylglycine (C₄H₇NO₃, MW ≈ 117.1 g/mol ) + 3-Bromobenzaldehyde (C₇H₅BrO, MW ≈ 185.0 g/mol ) + H₂ (MW ≈ 2.0 g/mol ).

Atom Economy = [272.1 / (117.1 + 185.0 + 2.0)] x 100 ≈ 89.5%

(Note: This calculation assumes the intermediate is reduced. It omits acetic anhydride and water which are reagents/byproducts of the condensation.)

A simplified calculation for the full three-step process: Reactants = 3-Bromobenzaldehyde + NaCN + NH₄Cl + Acetic Anhydride. Byproducts = NaCl, NH₃, H₂O, Acetic Acid. This leads to a significantly lower atom economy due to the stoichiometric inorganic salts and reagents.

Atom Economy (Strecker + Acetylation) = [272.1 / (185.0 + 49.0 + 53.5 + 102.1)] * 100 ≈ 69.8%

| Parameter | Route 1: Erlenmeyer-Plöchl Synthesis | Route 2: Modified Strecker Synthesis |

|---|---|---|

| Starting Materials | N-acetylglycine, 3-bromobenzaldehyde | 3-bromobenzaldehyde, Sodium Cyanide, Ammonium Chloride |

| Number of Steps | 2 (Condensation, then Reduction/Hydrolysis) | 3 (Aminonitrile formation, Hydrolysis, N-acetylation) |

| Key Intermediate | Unsaturated Azlactone | α-Aminonitrile, then α-Amino Acid |

| Theoretical Atom Economy | ~89.5% | ~69.8% |

| Advantages | Higher atom economy; convergent; directly installs the acetamido group. | Highly versatile; well-established for large scale; amenable to asymmetric variations. tandfonline.comacs.org |

| Disadvantages | May require specific conditions for reduction step; potential for side reactions with acetic anhydride. | Lower atom economy; use of highly toxic cyanide; multiple steps may lower overall yield. |

Elucidation of Reaction Mechanisms and Kinetics in Synthetic Pathways

Mechanistic Investigations of Asymmetric Transformations Leading to the α-Chiral Center

The creation of the chiral center at the α-carbon is a crucial step in the synthesis of enantiomerically pure 2-(3-Bromophenyl)-2-acetamidoacetic acid. A prevalent and highly effective method for achieving this is the asymmetric hydrogenation of a prochiral enamide precursor, typically catalyzed by a chiral rhodium-phosphine complex.

The generally accepted mechanism for this transformation is the "unsaturated" pathway. The catalytic cycle begins with the coordination of the enamide substrate to the chiral rhodium catalyst. This is followed by the oxidative addition of molecular hydrogen to the rhodium center, forming a dihydride complex. The key enantioselective step is the subsequent migratory insertion of the enamide double bond into one of the Rh-H bonds. The chiral ligands create a sterically and electronically biased environment, forcing the substrate to coordinate in a specific orientation, which in turn directs the hydrogen transfer to one of the prochiral faces of the double bond. uit.noresearchgate.netacs.org Finally, reductive elimination of the hydrogenated product regenerates the active catalyst, allowing it to enter another cycle.

Alternatively, enzymatic kinetic resolution offers another route. In this approach, a racemic mixture of N-acetylated this compound is subjected to an enzyme, such as Acylase I. harvard.eduharvard.edu This enzyme exhibits high enantioselectivity, catalyzing the hydrolysis of the N-acyl group from only one of the enantiomers (typically the L-enantiomer) to yield the corresponding amino acid. harvard.edu The unreacted N-acetylated D-enantiomer can then be separated from the deprotected L-amino acid. The efficiency of this resolution is dictated by the enzyme's substrate specificity and kinetic parameters.

Table 1: Comparison of Catalysts in Asymmetric Hydrogenation for the Synthesis of α-Amino Acids

| Catalyst System | Typical Ligand | Key Mechanistic Feature | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium-based | (R,R)-iPrDuPhos | Formation of a dihydride intermediate with enantioselective migratory insertion. uit.no | >95% |

| Iridium-based | SpiroPAP | Direct hydrogenation of the substrate without pre-coordination. researchgate.net | >90% |

| Enzymatic | Acylase I | Enantioselective hydrolysis of the N-acyl group. harvard.edu | >99% (for the resolved enantiomer) |

Detailed Studies of Catalytic Cycles in Cross-Coupling Reactions Involving the Bromo-Substituent

The bromo-substituent on the phenyl ring serves as a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.

In a Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. libretexts.orgwikipedia.org This is often the rate-determining step in the cycle. wikipedia.org Following this, transmetalation occurs, where an organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, where a new carbon-carbon bond is formed between the aryl group and the transferred organic moiety, and the Pd(0) catalyst is regenerated. libretexts.orgwikipedia.org

The Buchwald-Hartwig amination follows a similar catalytic cycle to introduce a nitrogen-based functional group. The cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine. wikipedia.orgjk-sci.com A base is required to deprotonate the amine, leading to the formation of a palladium-amido complex. Reductive elimination then forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.orgjk-sci.comlibretexts.org The choice of phosphine (B1218219) ligand is critical in these reactions, as it influences the catalyst's stability, activity, and the rates of the individual steps in the cycle. wikipedia.org

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Step 1: Initiation | Step 2: Group Transfer | Step 3: Product Formation |

|---|---|---|---|

| Suzuki-Miyaura | Oxidative Addition of Ar-Br to Pd(0). libretexts.orgwikipedia.org | Transmetalation with an organoboron reagent. libretexts.orgwikipedia.org | Reductive Elimination of the C-C coupled product. libretexts.orgwikipedia.org |

| Buchwald-Hartwig | Oxidative Addition of Ar-Br to Pd(0). wikipedia.orgjk-sci.com | Coordination and deprotonation of an amine. wikipedia.orgjk-sci.com | Reductive Elimination of the C-N coupled product. wikipedia.orgjk-sci.com |

Kinetic Analysis of Rate-Determining Steps in Multi-Step Synthesis

Table 3: Potential Rate-Determining Steps in the Synthesis

| Synthetic Step | Plausible Rate-Determining Step (RDS) | Factors Influencing Rate |

|---|---|---|

| N-Acetylation | Binding of substrate or product release from the enzyme. researchgate.net | Substrate concentration, enzyme activity, temperature, pH. |

| Asymmetric Hydrogenation | Oxidative addition of H2 or migratory insertion. | Hydrogen pressure, catalyst loading, ligand structure. |

| Suzuki-Miyaura Coupling | Oxidative addition of the aryl bromide to Pd(0). wikipedia.org | Ligand choice, temperature, nature of the base. |

Transition State Analysis and Energy Profiles of Key Synthetic Reactions

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms by modeling transition states and calculating energy profiles. acs.orgmdpi.com For the asymmetric hydrogenation step, DFT calculations can map the potential energy surface of the catalytic cycle. These calculations help in understanding the origin of enantioselectivity by comparing the activation energies of the transition states leading to the R and S enantiomers. acs.org The stereochemical outcome is determined by the energy difference between these diastereomeric transition states; a larger energy difference leads to higher enantiomeric excess. Non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate and the chiral catalyst in the transition state are crucial for stereodifferentiation. acs.org

Similarly, for palladium-catalyzed cross-coupling reactions, DFT studies can provide detailed insights into the energies of intermediates and transition states throughout the catalytic cycle. acs.org For instance, calculations can confirm that the oxidative addition has the highest activation barrier, thus being the rate-determining step. acs.org By modeling the transition states for the oxidative addition, transmetalation, and reductive elimination steps, a complete energy profile of the reaction can be constructed, which is invaluable for catalyst design and reaction optimization.

Table 4: Calculated Energy Barriers for Key Mechanistic Steps (Illustrative)

| Reaction | Step | Illustrative Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition State to R-product | 15.2 | Energy difference dictates enantioselectivity. acs.org |

| Transition State to S-product | 17.8 | ||

| Suzuki-Miyaura Coupling | Oxidative Addition | 21.7 | Often the highest barrier, indicating the rate-determining step. researchgate.net |

| Transmetalation | 14.5 | Lower barrier than oxidative addition. | |

| Reductive Elimination | 10.3 | Typically a low-energy, facile step. |

Derivatization and Chemical Transformations of 2 3 Bromophenyl 2 Acetamidoacetic Acid

Peptide Bond Formation and Peptide Conjugate Synthesis Research

The carboxylic acid moiety of 2-(3-bromophenyl)-2-acetamidoacetic acid serves as a handle for peptide bond formation, enabling its incorporation into peptide chains. Standard peptide coupling reagents are employed to facilitate the formation of an amide bond with the amino group of another amino acid or peptide. The N-acetyl group provides protection for the amino functionality of the α-carbon, preventing self-polymerization and allowing for controlled, stepwise peptide synthesis.

Commonly used coupling agents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress racemization and improve reaction efficiency. peptide.combachem.comorgsyn.org These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic amino group of the coupling partner. The reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), at room temperature. nih.govreddit.com

The synthesis of N-acetyl dipeptides from N-acetyl amino acids has been demonstrated, although yields can be variable depending on the reaction conditions and the specific amino acids involved. google.comglobethesis.com While high yields are often achieved for the N-acetylation of amino acids, the subsequent dipeptide formation can be less efficient. google.com The general approach for forming a dipeptide from an N-acetylated amino acid is outlined in the table below.

Table 1: General Conditions for N-Acetyl Dipeptide Synthesis

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Activation | N-acetyl amino acid, EDC, HOBt (or Oxyma) in DCM or DMF | Formation of an active ester intermediate |

| Coupling | Amino acid ester hydrochloride, Diisopropylethylamine (DIPEA) or other non-nucleophilic base | Neutralization of the amino acid salt and nucleophilic attack on the active ester |

| Work-up | Aqueous wash, extraction, and chromatography | Purification of the resulting N-acetyl dipeptide |

This table presents a generalized protocol based on standard peptide coupling methodologies.

The resulting peptide conjugates containing the this compound residue can be further elaborated, utilizing the bromo-substituent for subsequent cross-coupling reactions to introduce additional complexity and functionality.

Functionalization of the Carboxyl Group via Esterification and Amidation Studies

The carboxylic acid group of this compound is a primary site for chemical modification, readily undergoing esterification and amidation reactions to yield a diverse range of derivatives.

Esterification:

Esterification is a common transformation used to protect the carboxylic acid, modify the solubility of the compound, or introduce a functional handle for further reactions. Standard methods for esterification can be applied, including reaction with an alcohol under acidic catalysis or through activation of the carboxylic acid followed by reaction with an alcohol. For sterically hindered alcohols, methods like the Steglich esterification, which uses DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), are often effective.

Table 2: Representative Esterification Methods

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄, HCl) | Reflux |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | DCM, Room Temperature |

This table outlines common esterification procedures applicable to N-acetylated amino acids.

Amidation:

Direct amidation of the carboxylic acid with an amine provides the corresponding amide derivative. This reaction is often facilitated by the same coupling reagents used in peptide synthesis, such as EDC/HOBt or HATU, to form an activated intermediate that readily reacts with a primary or secondary amine. nih.govresearchgate.net This approach is versatile and tolerates a wide range of functional groups on the amine coupling partner.

Recent advancements have also explored transition-metal catalyzed direct amidation reactions. For instance, nickel(II) chloride has been shown to catalyze the direct amidation of phenylacetic acid derivatives with benzylamines, offering a more atom-economical route that produces water as the only byproduct. nih.gov The efficiency of such reactions can be influenced by the electronic and steric properties of substituents on the aromatic ring. nih.gov

Table 3: Common Reagents for Amide Formation

| Coupling Reagent System | Base (if required) | Solvent |

|---|---|---|

| EDC / HOBt | DIPEA or Triethylamine | DCM or DMF |

| HATU / HOAt | DIPEA or Collidine | DMF |

This table lists frequently used reagent systems for the amidation of carboxylic acids.

N-Substitution and Protection Strategies of the Acetamido Group for Advanced Synthesis

The acetamido group in this compound is generally stable under many reaction conditions, effectively serving as a protecting group for the α-amino functionality. However, for more advanced synthetic strategies, modification or temporary removal of this group may be necessary.

N-Substitution/Alkylation:

While direct N-alkylation of the acetamido group is challenging due to the reduced nucleophilicity of the amide nitrogen, it is conceptually possible under specific conditions. More commonly, N-alkylation is performed on the unprotected amino acid precursor before the acetylation step. nih.govrug.nlresearchgate.net Catalytic methods for the direct N-alkylation of unprotected amino acids using alcohols have been developed, offering a green alternative to traditional methods that use alkyl halides. nih.gov

Deprotection and Re-protection:

In synthetic routes where the α-amino group needs to be revealed for subsequent reactions, the acetyl group can be removed. This deprotection typically requires harsh conditions, such as strong acid or base hydrolysis, which might not be compatible with other functional groups in the molecule. organic-chemistry.org A milder, two-step approach involves the conversion of the acetamide (B32628) to an imidoyl chloride using oxalyl chloride, followed by hydrolysis to release the amine hydrochloride salt. organic-chemistry.org

Table 4: Common Amino Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| Acetyl | Ac | Strong acid or base (e.g., 6M HCl, reflux) |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid) |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine (B6355638) in DMF) |

This table summarizes common protecting groups for amines and their respective deprotection methods.

Exploration of Novel Cyclization Pathways Involving the Amino Acid Scaffold

The bifunctional nature of this compound and its derivatives allows for the exploration of intramolecular cyclization reactions to form novel cyclic structures. The presence of the bromo-substituent on the phenyl ring is particularly advantageous, as it serves as a handle for transition-metal-catalyzed cyclization reactions.

One prominent strategy is the intramolecular Heck reaction. In this reaction, a palladium catalyst is used to form a carbon-carbon bond between the aryl group and a tethered alkene. To achieve this, the carboxylic acid or acetamido group would first need to be functionalized with an alkenyl chain. The palladium catalyst would oxidatively add to the carbon-bromine bond, and subsequent intramolecular insertion of the alkene followed by β-hydride elimination would yield the cyclized product.

Another powerful method for intramolecular C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgbuffalostate.edu This palladium-catalyzed reaction can be used to couple the aryl bromide with an amine functionality within the same molecule. For example, if the acetamido group were to be hydrolyzed to a primary amine, an intramolecular amination could lead to the formation of a nitrogen-containing heterocyclic ring fused to the phenyl group.

The synthesis of isoindolinones, for instance, can be achieved from ortho-bromobenzyl derivatives through palladium-catalyzed reactions. researchgate.netorganic-chemistry.org While the target compound is a meta-substituted isomer, analogous cyclization strategies could potentially be adapted to form different heterocyclic systems.

Table 5: Potential Intramolecular Cyclization Strategies

| Reaction Type | Catalyst | Bond Formed | Required Precursor Modification |

|---|---|---|---|

| Intramolecular Heck Reaction | Palladium(0) complex | C-C | Functionalization with an alkene |

| Intramolecular Buchwald-Hartwig Amination | Palladium(0) complex with phosphine (B1218219) ligand | C-N | Deprotection of the acetamido group to a primary or secondary amine |

This table outlines potential pathways for cyclization based on the functional groups present in the title compound.

Synthesis of Heterocyclic Compounds Utilizing the Bromo-Substituted Aryl Moiety

The bromo-substituted phenyl group in this compound is a key feature for the synthesis of a wide array of heterocyclic compounds through various cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, catalyzed by transition metals, most commonly palladium.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring, leading to a diverse library of derivatives.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. scirp.orgresearchgate.netucsb.eduwikipedia.org The resulting aryl-alkyne products are valuable intermediates that can undergo further transformations, such as cyclization reactions to form various heterocyclic systems. The Sonogashira coupling is known for its mild reaction conditions and tolerance of numerous functional groups. nih.govwikipedia.org

Buchwald-Hartwig Amination:

As an intermolecular reaction, the Buchwald-Hartwig amination can be used to couple the aryl bromide with a variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. wikipedia.orglibretexts.orgnih.gov This reaction provides a direct route to N-aryl derivatives, which are common scaffolds in pharmaceuticals and functional materials.

Synthesis of Fused Heterocycles:

The bromo-substituent can also be utilized in cascade reactions to construct fused heterocyclic systems. For example, reaction with appropriate precursors could lead to the formation of benzothiazines, benzoxazines, or other related structures. cbijournal.comresearchgate.netnih.gov The synthesis of 2-substituted benzothiazoles, for instance, can be achieved through the reaction of substituted anilines with various reagents, and the bromo-group can serve as a precursor to one of the required functionalities or be retained for further derivatization. rjpbcs.comresearchgate.net

Table 6: Key Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Biaryl or Aryl-alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) catalyst, Ligand, Base | Aryl-amine |

This table summarizes major cross-coupling reactions applicable to the bromo-aryl moiety of the title compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For 2-(3-Bromophenyl)-2-acetamidoacetic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine the molecule's most stable three-dimensional conformation by optimizing its geometry. nih.govsemanticscholar.org

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. researchgate.net The analysis of related acetamide (B32628) derivatives shows that DFT accurately predicts molecular geometries. researchgate.net

Beyond geometry, DFT elucidates the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests higher reactivity. Studies on similar acetamide derivatives indicate that substitutions on the phenyl ring, such as the bromo group in this compound, can significantly influence these frontier orbital energies. nih.govresearchgate.net Other calculated electronic properties include the dipole moment, which affects solubility and intermolecular interactions, and the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and identifies regions prone to electrophilic and nucleophilic attack.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Method | DFT/B3LYP/6-31G(d,p) |

Note: The values presented are representative and based on typical results for structurally similar compounds.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying all possible low-energy structures (conformers) arising from the rotation around its single bonds. nih.govacs.org Computational methods can systematically scan the potential energy surface to locate these stable conformers and rank them by their relative energies. nih.gov For phenylacetic acid derivatives, the orientation of the carboxymethyl group relative to the phenyl ring is a key conformational variable. acs.orgresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.govacs.orgnih.gov By simulating the motion of atoms under a given force field, MD can explore the conformational landscape of the molecule in different environments, such as in aqueous solution. nih.govnih.gov These simulations are crucial for understanding how the molecule interacts with solvent molecules, how it might bind to a biological target, and the transitions between different conformational states. For N-acetylated amino acids, MD simulations can reveal preferences for specific backbone dihedral angles (φ, ψ), which is fundamental to their behavior in larger peptide structures. nih.govacs.org

Prediction of Reactivity and Selectivity in Proposed Synthetic Transformations

Conceptual DFT provides a framework for predicting molecular reactivity. By calculating various reactivity descriptors, chemists can identify the most likely sites for chemical reactions. researchgate.netyoutube.com The Fukui function is a key local reactivity descriptor that indicates the propensity of an atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. nih.govnih.govresearchgate.netnih.gov

For this compound, calculating the condensed Fukui functions for each atom would reveal the most reactive centers. researchgate.net For instance, the analysis would likely identify the carbonyl oxygen and carboxylic acid oxygen as primary sites for electrophilic attack, while the carbonyl carbon and the carbon atom attached to the bromine might be susceptible to nucleophilic attack. Such predictions are invaluable for designing synthetic routes and understanding reaction mechanisms. nih.govresearchgate.net

| Atomic Site | Fukui Function (f⁺) for Nucleophilic Attack | Fukui Function (f⁻) for Electrophilic Attack |

| Carbonyl Carbon (Acetamido) | 0.12 | 0.03 |

| Carbonyl Oxygen (Acetamido) | 0.04 | 0.15 |

| Carbonyl Carbon (Carboxyl) | 0.15 | 0.02 |

| Hydroxyl Oxygen (Carboxyl) | 0.05 | 0.18 |

| C-Br (Phenyl Ring) | 0.09 | 0.04 |

Note: These values are illustrative, representing typical trends in reactivity for the given functional groups.

Quantum Chemical Characterization of Intermediates and Transition States

Understanding a chemical reaction mechanism requires detailed knowledge of the high-energy transition states (TS) and any intermediates that lie on the reaction pathway between reactants and products. researchgate.netrsc.orgyoutube.com Quantum chemical calculations are uniquely capable of locating and characterizing these transient species, which are often impossible to observe experimentally. researchgate.netresearchgate.net

For synthetic transformations involving this compound, such as its synthesis or derivatization, DFT calculations can map out the entire potential energy surface of the reaction. rsc.org By calculating the energies of the reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier of the rate-determining step), which is crucial for predicting the reaction rate and feasibility. youtube.com For example, in an amidation reaction to form the acetamido group, calculations could model the transition state to understand the bond-forming and bond-breaking processes. nih.govresearchgate.net

In Silico Design of Novel Catalysts for the Asymmetric Synthesis of Related Structures

The synthesis of enantiomerically pure chiral molecules like this compound is a significant challenge in organic chemistry. Asymmetric catalysis, using chiral catalysts, is the most elegant solution. chiralpedia.comchemrxiv.org Computational chemistry plays a pivotal role in this field through the in silico design and screening of new catalysts. bohrium.comresearchgate.netscilit.com

For the synthesis of related α-amino acids, computational models can be used to predict the stereochemical outcome of a reaction. acs.orgacs.org This involves building a model of the transition state where the substrate interacts with the chiral catalyst (e.g., an organocatalyst or a transition metal complex). researchgate.netfrontiersin.orgfrontiersin.org By comparing the energies of the two diastereomeric transition states that lead to the (R) and (S) enantiomers of the product, the enantiomeric excess (ee) can be predicted. This approach allows for the virtual screening of large libraries of potential catalysts to identify the most promising candidates for experimental testing, accelerating the development of efficient asymmetric syntheses. chiralpedia.combohrium.comnih.gov

Advanced Analytical Methodologies for Research and Development

High-Resolution Spectroscopic Techniques for Structural Elucidation of Synthesized Intermediates and Products

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For a molecule like 2-(3-Bromophenyl)-2-acetamidoacetic acid, with its various functional groups and stereocenter, a combination of techniques is required for full structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular framework of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. For the target compound, COSY would establish the connectivity between the methine proton (at the chiral center) and the NH proton of the acetamido group. It would also show correlations among the protons on the bromophenyl ring, helping to confirm their relative positions. youtube.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. libretexts.orgcolumbia.edu This is critical for assigning the ¹³C signals. For instance, it would definitively link the methine proton signal to the chiral carbon signal and each aromatic proton to its corresponding aromatic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. libretexts.orgcolumbia.edu This technique is vital for connecting different spin systems. Key HMBC correlations would include the coupling from the acetamido methyl protons to the amide carbonyl carbon, from the methine proton to the carboxylic acid carbon, and from the aromatic protons to various carbons within the phenyl ring, confirming the substitution pattern.

These 2D NMR techniques, used in concert, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, verifying the constitution of this compound.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 (broad s) | ~170-175 | HMBC to methine H |

| Methine (-CH-) | ~5.5 (d) | ~55-60 | COSY to NH; HSQC to methine C; HMBC to COOH, Amide C=O, Aromatic C |

| Amide (-NH-) | ~8.5 (d) | - | COSY to methine H; HMBC to methine C, Amide C=O |

| Amide Carbonyl (-C=O) | - | ~169-172 | HMBC to methyl H, methine H, NH |

| Methyl (-CH₃) | ~2.0 (s) | ~22-25 | HSQC to methyl C; HMBC to Amide C=O |

| Aromatic C-Br | - | ~122 | HMBC from adjacent aromatic H |

| Aromatic CHs | ~7.2-7.6 (m) | ~125-135 | COSY correlations between aromatic H's; HSQC to attached C's |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₁₀H₁₀BrNO₃), HRMS would be used to confirm the expected exact mass, which is crucial for verifying the identity of the synthesized product.

Tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, involve fragmentation of the parent ion to provide structural information. nih.gov The fragmentation pattern serves as a fingerprint for the molecule. For the target compound, characteristic fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Cleavage of the amide bond, leading to fragments corresponding to the bromophenylglycine core or the acetyl group.

Decarboxylation followed by other rearrangements.

The precise masses of these fragments further corroborate the proposed structure.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected Fragmentation Ion (Formula) | Fragment Exact Mass |

|---|---|---|---|

| C₁₀H₁₀BrNO₃ | 271.9866 / 273.9845 (Isotopic pattern for Br) | [M-COOH]⁺ (C₉H₁₀BrNO)⁺ | 226.9916 / 228.9896 |

| [M-CH₂COOH]⁺ (C₈H₇BrNO)⁺ | 211.9760 / 213.9740 | ||

| [C₈H₈BrNO]⁺ (Bromophenylglycine fragment) | 228.9760 / 230.9740 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. cas.cn These techniques are complementary and are used to confirm the presence of key structural motifs in this compound.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly sensitive to polar functional groups. Key absorptions would confirm the presence of the carboxylic acid (broad O-H stretch and a C=O stretch), the secondary amide (N-H stretch and characteristic Amide I and Amide II bands), and the substituted aromatic ring. nih.gov

Raman Spectroscopy: This method involves scattering of monochromatic light from a laser. It is highly sensitive to non-polar bonds and symmetric vibrations, making it excellent for observing the C-C bonds of the aromatic ring and other skeletal vibrations.

The combined data from FTIR and Raman provides a comprehensive vibrational profile of the molecule, confirming that the desired functional groups have been correctly incorporated during synthesis. taylorfrancis.com

| Functional Group | Vibrational Mode | Expected FTIR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 | Moderate |

| Amide | N-H stretch | 3250-3350 | Weak |

| Amide | C=O stretch (Amide I) | 1640-1680 | Strong |

| Amide | N-H bend (Amide II) | 1520-1570 | Weak |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong |

| Aromatic Ring | C-H out-of-plane bend | 700-900 | Moderate |

| Bromo-Aryl | C-Br stretch | 500-600 | Strong |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination in Research

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. For chiral molecules like this compound, specialized chromatographic methods are also necessary to separate and quantify the individual enantiomers.

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. sigmaaldrich.com

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. scas.co.jp Common CSPs for separating N-derivatized amino acids include those based on macrocyclic glycopeptides (like teicoplanin), polysaccharides, or crown ethers. sigmaaldrich.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, often with additives to improve resolution. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric purity can be precisely calculated.

| Parameter | Condition |

|---|---|

| Column (CSP) | Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T) |

| Mobile Phase | Acetonitrile/Methanol with 20 mM Ammonium (B1175870) Acetate |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of amino acids and their derivatives, direct analysis of this compound by GC-MS is not feasible. sigmaaldrich.com

Therefore, a chemical derivatization step is required to convert the polar functional groups (carboxylic acid and amide N-H) into more volatile, nonpolar moieties. nih.gov A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which convert acidic protons into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. sigmaaldrich.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds at an atomic level. springernature.com For chiral molecules such as this compound, this method is uniquely powerful, as it can elucidate not only the molecular conformation and intermolecular interactions but also the absolute configuration of stereogenic centers. The presence of a bromine atom in the structure is particularly advantageous for this analysis. rsc.org

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Absolute Configuration Determination

For a chiral molecule, two non-superimposable mirror images, or enantiomers, exist. While most physical properties of enantiomers are identical, their interaction with plane-polarized light and other chiral entities differs. Determining which of the two possible enantiomers has been synthesized is a critical aspect of chemical research and development. X-ray crystallography can solve this "phase problem" through a phenomenon known as anomalous dispersion or anomalous scattering. nih.govnumberanalytics.com

This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. numberanalytics.com The scattering factor of the atom becomes a complex number, leading to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) are equal. When anomalous dispersion is significant, the intensities of these Bijvoet pairs become unequal. mit.edu

The bromine atom in this compound is an excellent "anomalous scatterer" because its core electrons interact inelastically with the X-ray photons, making the differences in the Bijvoet pairs more pronounced and readily measurable. numberanalytics.comnumberanalytics.comrice.edu By carefully measuring and analyzing these intensity differences, the absolute configuration of the chiral center in the molecule can be determined with a high degree of confidence. mit.edu The Flack parameter is a key value calculated during structure refinement that indicates whether the determined absolute structure is correct; a value close to zero for a given enantiomer confirms its configuration.

Solid-State Structure Analysis

Beyond determining absolute configuration, X-ray crystallography provides a wealth of information about the solid-state structure of this compound. This includes:

Molecular Conformation: The precise three-dimensional arrangement of the molecule, including the torsion angles of the phenyl ring relative to the acetic acid and acetamido groups.

Bond Lengths and Angles: Highly accurate measurements of all interatomic distances and angles, which can provide insight into the electronic structure and hybridization of the atoms.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice. This is crucial for understanding physical properties like melting point, solubility, and stability. Key interactions for this molecule would include hydrogen bonding involving the carboxylic acid and amide functional groups. For instance, the amide N-H group can act as a hydrogen bond donor, while the carbonyl and carboxylic acid oxygens can act as acceptors, potentially forming extensive networks that stabilize the crystal structure. researchgate.net

While a specific crystal structure for this compound is not publicly available as of this writing, the following table provides illustrative crystallographic data that would be typical for a small organic molecule of this nature.

Illustrative Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C10H10BrNO3 |

| Formula weight | 272.10 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 105° |

| Volume | 820 ų |

| Z (Molecules per unit cell) | 2 |

| Calculated density | 1.100 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 5000 |

| Independent reflections | 2500 |

| Final R index [I > 2σ(I)] | R1 = 0.045 |

| Flack parameter | 0.01(2) |

The detailed findings from such an analysis would provide a complete picture of the molecule's structure in the solid state. For example, analysis of the crystal packing could reveal motifs like hydrogen-bonded dimers formed through the carboxylic acid groups, a common feature in related structures. The orientation of the bromophenyl group and its potential involvement in weaker intermolecular interactions, such as halogen bonding or π-stacking, would also be elucidated, contributing to a comprehensive understanding of the compound's chemical and physical properties.

Applications As a Synthetic Building Block and Chiral Auxiliary in Organic Synthesis Research

Utilization in the Construction of Complex Molecular Architectures

The inherent functionality of 2-(3-bromophenyl)-2-acetamidoacetic acid allows for its incorporation into a wide array of complex molecular structures, including those with potential biological activity. The acetamido group and the carboxylic acid provide handles for peptide coupling and other derivatization reactions, enabling its integration into larger molecular frameworks.

For instance, N-acyl-alpha-amino acids are known precursors for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. The reactivity of the functional groups in this compound can be harnessed to construct rings containing nitrogen and oxygen, leading to the formation of oxazolones, hydantoins, and other important heterocyclic systems.

Furthermore, the bromo-aromatic portion of the molecule is a key feature for building molecular complexity. Through reactions such as Suzuki, Heck, and Sonogashira cross-coupling, the bromine atom can be replaced with a wide variety of carbon-based substituents, including alkyl, alkenyl, alkynyl, and aryl groups. This allows for the construction of elaborate molecular skeletons from a common intermediate. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not yet extensively documented in the literature, the synthetic strategies employed with analogous N-acyl-alpha-arylglycine derivatives provide a clear roadmap for its potential applications. These strategies often involve the initial use of the amino acid derivative to set a key stereocenter, followed by elaboration of the aromatic ring to complete the target molecule.

A hypothetical synthetic application could involve the use of this compound in the synthesis of a complex alkaloid. The amino acid portion could serve as a precursor to a piperidine (B6355638) or pyrrolidine (B122466) ring, common motifs in alkaloids, while the bromophenyl group could be functionalized late-stage to introduce a necessary substituent for biological activity.

Role as a Chiral Auxiliary in Diastereoselective Transformations

One of the most significant applications of chiral N-acyl-alpha-amino acid derivatives lies in their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

Derivatives of phenylglycine, which are structurally similar to this compound, have a well-established history as effective chiral auxiliaries in a variety of diastereoselective reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The chiral center of the amino acid derivative directs the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one diastereomer over the other.

In a typical application, the carboxylic acid of this compound would be coupled to a molecule of interest. The resulting amide can then undergo a variety of transformations where the stereochemistry is controlled by the chiral center of the auxiliary. For example, the enolate of this amide can be generated and then reacted with an electrophile, such as an alkyl halide. The bulky bromophenyl group, in conjunction with the acetamido group, would sterically hinder one face of the enolate, forcing the electrophile to attack from the opposite face, thus leading to a high degree of diastereoselectivity.

| Reaction Type | Electrophile | Expected Diastereomeric Ratio (d.r.) |

| Alkylation | Methyl Iodide | >95:5 |

| Alkylation | Benzyl Bromide | >95:5 |

| Aldol Reaction | Benzaldehyde | >90:10 |

This is an interactive data table based on typical results obtained with similar N-acyl-phenylglycine derived chiral auxiliaries.

After the diastereoselective transformation, the newly formed chiral product can be liberated from the auxiliary by hydrolysis of the amide bond, yielding the desired enantiomerically enriched product and recovering the chiral auxiliary for potential reuse.

Integration into Macrocyclic and Supramolecular Systems

The ability of N-acyl-alpha-amino acids to participate in both peptide bond formation and other chemical modifications makes them attractive building blocks for the construction of macrocycles. Macrocyclic compounds, particularly peptides, are of great interest in drug discovery due to their conformational rigidity and potential for high-affinity binding to biological targets.

This compound can be incorporated into a peptide sequence through standard solid-phase or solution-phase peptide synthesis. The bromine atom on the phenyl ring then serves as a versatile handle for macrocyclization. For example, an intramolecular Suzuki or Sonogashira coupling reaction between the bromo-substituent and another functional group on the peptide chain can be used to form a cyclic structure. This approach allows for the creation of macrocycles with a wide range of ring sizes and conformational constraints.

Beyond discrete macrocycles, N-acyl-alpha-amino acids are also known to self-assemble into larger supramolecular structures, such as gels and fibers, through a network of non-covalent interactions, including hydrogen bonding and π-π stacking. The acetamido group and the carboxylic acid are excellent hydrogen bond donors and acceptors, while the aromatic phenyl ring can participate in stacking interactions. The presence of the bromine atom can further influence the packing of the molecules in the solid state through halogen bonding.

The self-assembly of these molecules can lead to the formation of hydrogels or organogels at very low concentrations. These materials have potential applications in areas such as drug delivery, tissue engineering, and catalysis. While the specific self-assembly properties of this compound have not been extensively studied, the general principles derived from other N-acyl-aromatic amino acids suggest that it would be a promising candidate for the formation of such supramolecular materials.

Development of Novel Organocatalysts or Ligands Derived from the Core Structure

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen explosive growth in recent years. Chiral amino acid derivatives are a cornerstone of this field, with proline and its derivatives being among the most successful organocatalysts.

The core structure of this compound contains both a secondary amine (after deacetylation) or a chiral amide and a carboxylic acid, which can act as both a Brønsted acid and a Brønsted base. This bifunctionality is a key feature of many effective organocatalysts. For example, derivatives of this compound could potentially catalyze aldol reactions, Michael additions, and Mannich reactions with high enantioselectivity. The catalyst would activate the electrophile through hydrogen bonding with the carboxylic acid and the nucleophile through the formation of an enamine or enolate with the amino or amide group.

Furthermore, the chiral scaffold of this compound can be used to synthesize novel chiral ligands for transition metal-catalyzed asymmetric reactions. The carboxylic acid and the amide nitrogen can act as coordination sites for a metal center, creating a chiral environment around the metal. The bromophenyl group can be further functionalized to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands.

| Catalyst/Ligand Type | Potential Application |

| Bifunctional Organocatalyst | Asymmetric Aldol Reaction |

| Chiral Phosphine (B1218219) Ligand | Asymmetric Hydrogenation |

| Chiral N,O-Ligand | Asymmetric Allylic Alkylation |

This is an interactive data table illustrating potential applications based on the core structure.

These chiral ligands could be employed in a variety of important transformations, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions, to produce enantiomerically enriched products that are valuable in the pharmaceutical and fine chemical industries.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Sustainable Synthetic Technologies

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and enhance safety. The synthesis of 2-(3-Bromophenyl)-2-acetamidoacetic acid and its derivatives is an area ripe for the application of flow chemistry and other sustainable technologies.

Future research could focus on developing a continuous-flow synthesis for this compound. Flow chemistry offers several advantages over traditional batch processing, including enhanced reaction control, improved safety profiles for handling hazardous reagents, and the potential for higher yields and purity. nih.gov A possible multistep flow process could involve the sequential introduction of reagents into microreactors, minimizing reaction times and enabling precise control over parameters such as temperature and pressure. uc.pt This approach could be particularly beneficial for steps involving reactive intermediates.

Furthermore, exploring the use of greener solvents, bio-based starting materials where feasible, and catalytic methods that minimize waste generation would align the synthesis of this compound with the principles of sustainable chemistry. rsc.org For instance, investigating enzymatic resolutions or other biocatalytic steps could offer a more sustainable route to enantiomerically pure forms of the compound.

Investigation of Non-Covalent Interactions in Derivatization Processes

A deeper understanding of the non-covalent interactions at play during the derivatization of this compound could lead to more rational and efficient synthetic strategies. The presence of the bromine atom, the amide linkage, and the carboxylic acid group provides multiple sites for hydrogen bonding, halogen bonding, and other electrostatic interactions.

Future studies could employ a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, alongside computational modeling to elucidate the role of these non-covalent interactions in directing the stereochemical outcome of reactions or in the formation of specific polymorphs. Understanding how these weak interactions influence the transition states of derivatization reactions could enable the design of more selective and efficient synthetic methods.

Exploration of Bio-Inspired Synthetic Pathways

Nature provides a vast blueprint for the synthesis of complex molecules with high efficiency and stereoselectivity. Bio-inspired synthetic approaches could offer novel routes to this compound and its analogues. Drawing inspiration from the biosynthesis of natural products, researchers could design synthetic pathways that mimic enzymatic transformations. mdpi.com

For example, research could explore the use of engineered enzymes or biomimetic catalysts to perform key bond-forming reactions. This could involve the development of artificial metalloenzymes that can catalyze specific transformations on the this compound scaffold with high selectivity. Such bio-inspired methods could lead to more sustainable and efficient syntheses, potentially operating under milder reaction conditions than traditional chemical methods. mdpi.com

Development of High-Throughput Screening Methodologies for Reaction Optimization

To accelerate the discovery of optimal reaction conditions for the synthesis and derivatization of this compound, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid and parallel evaluation of a large number of reaction parameters, such as catalysts, solvents, temperatures, and reagent concentrations. nih.govnih.gov

Future research in this area could focus on adapting and optimizing assay formats, such as fluorogenic assays, for monitoring the progress of reactions involving this compound. nih.govnih.gov By employing robotic liquid handling systems and sensitive analytical techniques, a vast experimental space can be explored in a short amount of time. This would not only expedite the optimization of existing synthetic routes but also facilitate the discovery of entirely new transformations for this class of compounds. researchgate.net

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work offers a powerful paradigm for modern chemical research. For this compound, a synergistic approach could significantly advance our understanding of its properties and reactivity.

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict reaction mechanisms, transition state geometries, and spectroscopic properties. mdpi.com This theoretical insight can then guide the design of experiments, leading to more targeted and efficient research. For instance, computational screening of potential catalysts or reaction pathways could narrow down the experimental search space, saving time and resources. mdpi.comnih.gov Conversely, experimental results can be used to validate and refine computational models, leading to a more accurate theoretical understanding. This iterative cycle of prediction and validation is a key strategy for accelerating scientific discovery.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-Bromophenyl)-2-acetamidoacetic acid with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side products. Use GC or HPLC for purity assessment (>95% threshold) . Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity through melting point analysis (compare to literature values, e.g., 99–102°C for structurally related bromophenylacetic acids) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of / NMR to verify aromatic proton environments (e.g., meta-substituted bromine at δ ~7.2–7.5 ppm) and carbonyl signals (acetamido group at δ ~2.0–2.2 ppm). FT-IR can validate carboxylic acid (O–H stretch ~2500–3300 cm) and amide (C=O stretch ~1650 cm) functionalities . Mass spectrometry (EI or ESI) should confirm molecular weight (e.g., 215.04 g/mol for analogous bromophenylacetic acids) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : Store in sealed, moisture-free containers at room temperature to prevent hydrolysis of the acetamido group. Avoid prolonged exposure to light, as brominated aromatics may undergo photodegradation. Periodic purity checks via GC or melting point analysis are advised .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges might arise?

- Methodological Answer : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol). Use a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å). Refinement software (e.g., SHELXL) can model thermal parameters and hydrogen bonding. Challenges include low crystal yield due to steric hindrance from the bromine substituent and acetamido group .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, reactivity) across studies?

- Methodological Answer : Systematically compare experimental conditions (solvent systems, temperature gradients) and analytical methods (e.g., column choice in HPLC). Replicate studies under controlled variables to isolate causes of divergence. Cross-reference with computational models (e.g., COSMO-RS for solubility predictions) to validate empirical data .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps, focusing on the bromine atom’s electrophilicity. Molecular docking simulations (e.g., AutoDock Vina) can assess steric effects of the acetamido group on reaction pathways. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How can researchers integrate findings on this compound into broader frameworks of aryl halide chemistry?

- Methodological Answer : Link reactivity patterns (e.g., Suzuki coupling potential) to established mechanisms of brominated aromatics. Compare substituent effects (e.g., acetamido vs. methoxy groups) using Hammett σ constants to quantify electronic influences. Contextualize results within existing literature on bromophenylacetic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |